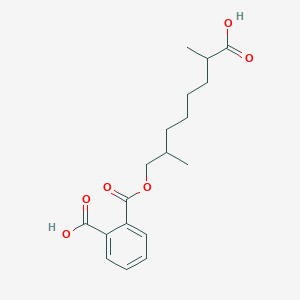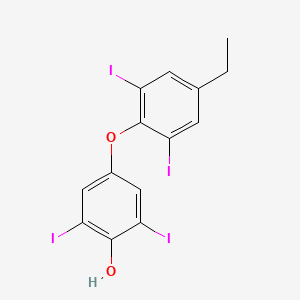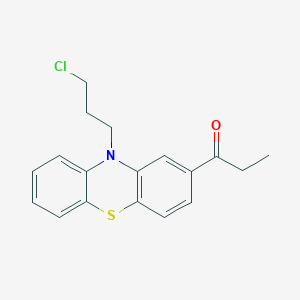
N-Acetoxy-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetoxy-2,6-dimethylaniline: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of 2,6-dimethylaniline, where the amino group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-2,6-dimethylaniline typically involves the acetylation of 2,6-dimethylaniline. One common method is to react 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: N-Acetoxy-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed:
Oxidation: Quinone imine derivatives.
Reduction: 2,6-dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetoxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of metabolic pathways and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly anesthetics and analgesics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Acetoxy-2,6-dimethylaniline involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates, such as quinone imines, which can interact with proteins and DNA. This interaction can lead to the formation of adducts, affecting cellular function and potentially leading to cytotoxic effects .
Comparison with Similar Compounds
2,6-Dimethylaniline: The parent compound, used in the synthesis of N-Acetoxy-2,6-dimethylaniline.
N-Acetoxy-2,6-dimethylphenylamine: A structurally similar compound with different functional groups.
N-Acetoxy-2,6-dimethylbenzeneamine: Another derivative with similar properties
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
336784-29-3 |
|---|---|
Molecular Formula |
C₁₀H₁₃NO₂ |
Molecular Weight |
179.22 |
Synonyms |
N-(acetyloxy)-2,6-dimethylbenzenamine; O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)
